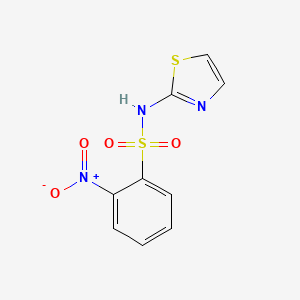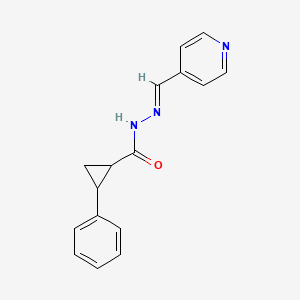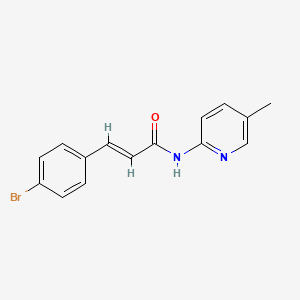![molecular formula C15H19NO B5706549 1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
1-[3-(4-methylphenyl)acryloyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methylphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MAP belongs to the class of piperidine derivatives and has a molecular formula of C17H21NO. In
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors, leading to an increase in dopamine release in the brain. Dopamine is a neurotransmitter that is involved in the regulation of pleasure, motivation, and reward, and its dysregulation has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-methylphenyl)acryloyl]piperidine can produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(4-methylphenyl)acryloyl]piperidine in lab experiments is its high binding affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that its effects on other neurotransmitters, such as serotonin and norepinephrine, may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(4-methylphenyl)acryloyl]piperidine. One area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in the treatment of addiction, as dopamine is involved in the regulation of reward and motivation. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine and its effects on other neurotransmitters.
Métodos De Síntesis
1-[3-(4-methylphenyl)acryloyl]piperidine can be synthesized through a multistep process involving the reaction of 4-methylphenylacetic acid with piperidine. The resulting intermediate product is then treated with acetic anhydride to yield 1-[3-(4-methylphenyl)acryloyl]piperidine. The purity of the final product can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-[3-(4-methylphenyl)acryloyl]piperidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has been found to exhibit significant binding affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-[3-(4-methylphenyl)acryloyl]piperidine has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Propiedades
IUPAC Name |
(E)-3-(4-methylphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13-5-7-14(8-6-13)9-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJRVQIAAPNSQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)




![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)